molecular formula C11H12F3NO2 B12951640 Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12951640
M. Wt: 247.21 g/mol
InChI Key: YLEREJIVAJYLLU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound with the molecular formula C11H12F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted phenylpropanoates. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-amino-2-(4-(trifluoromethyl)phenyl)propanoate, an organic compound characterized by its trifluoromethyl substituent and amino acid backbone, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 247.21 g/mol
  • Key Features :
    • Trifluoromethyl group enhances lipophilicity.
    • Amino group and ester functionality contribute to its reactivity and biological interactions.

The presence of the trifluoromethyl group is particularly significant as it influences the compound's pharmacokinetic properties, making it a candidate for various therapeutic applications.

This compound exhibits a range of biological activities through several mechanisms:

  • Enzyme Interactions : The compound interacts with enzymes such as amino acid decarboxylases and transaminases. The amino group facilitates various biochemical transformations, while the trifluoromethyl group enhances binding to hydrophobic sites in proteins.
  • Cellular Effects : At low concentrations, it can enhance metabolic activity and promote cell proliferation. However, at higher doses, it may induce oxidative stress and cytotoxic effects.
  • Inflammation Regulation : Similar compounds have been shown to modulate inflammation pathways, suggesting potential applications in treating inflammatory conditions.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Compounds with similar structures have demonstrated efficacy against various viruses by inhibiting viral entry into host cells. The mechanism often involves interaction with viral surface proteins .
  • Anticancer Potential : Variants of this compound have been explored for their anticancer properties, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds, highlighting the unique features of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoateC13H16F3NEthyl instead of methylPotential antidepressant
Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoateC13H14F3NCyano group additionAnticancer properties
Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoateC12H14F4NFluoro substitutionAnti-inflammatory

This table illustrates how structural variations can lead to significant differences in biological activity, emphasizing the importance of the trifluoromethyl group in enhancing the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HIV entry into host cells by targeting specific viral glycoproteins. The results indicated low cytotoxicity at effective concentrations, making it a promising candidate for further development .
  • Cytotoxicity Assessment : In vitro studies showed that at concentrations above a certain threshold (typically >100 μM), this compound exhibited cytotoxic effects on various cancer cell lines, correlating with oxidative stress markers.
  • Neuroprotective Studies : Research highlighted the compound's ability to reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEREJIVAJYLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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